Cyclopropanecarbothioamide
Overview
Description
Cyclopropanecarbothioamide is an organic compound with the chemical formula C4H7NS . It is a colorless to light yellow liquid with a pungent odor similar to mercaptan . This compound is insoluble in water but can be dissolved in most organic solvents . This compound is primarily used as an intermediate in organic synthesis and as a raw material for the preparation of other compounds, such as drugs and pesticides .
Preparation Methods
Cyclopropanecarbothioamide can be synthesized through various methods. One common synthetic route involves the reaction of carbonyl fluoride (COF2) with diphenyl sulfoxide (Ph2S) in a dry organic solvent at low temperatures . Another method involves the preparation from cyclopropanecarboxamide or cyclopropanecarbonitrile . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Cyclopropanecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopropanecarbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropanecarbothioamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to modulate certain biochemical pathways, particularly those involving heterocyclic compounds and dopamine receptors . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Cyclopropanecarbothioamide can be compared with other similar compounds, such as:
Cyclopropanecarboxamide: A precursor in the synthesis of this compound.
Cyclopropanecarbonitrile: Another precursor used in its synthesis.
Thioamides and Thioureas: Compounds with similar functional groups and reactivity.
What sets this compound apart is its unique structure and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
cyclopropanecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJWNFOLPDTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622836 | |
Record name | Cyclopropanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20295-34-5 | |
Record name | Cyclopropanecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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